Mulbel-rochromene
Description
Mulbel-rochromene (桑色烯) is a flavonoid derivative isolated from the branches of Morus alba (mulberry). It is characterized by a fused chromene backbone with prenyl and aryl substituents, giving it the molecular formula C₃₄H₂₆O₈ and a molecular weight of 610.57 g/mol . This compound is part of a broader class of prenylated flavonoids, which are notable for their structural complexity and diverse bioactivities. This compound is commercially available as a reference standard with HPLC purity ≥98%, indicating its significance in pharmacological and phytochemical research .
Properties
Molecular Formula |
C34H26O8 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(1R,9S,13S,21R)-1-(2,4-dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol |
InChI |
InChI=1S/C34H26O8/c1-16-8-23-22-6-4-21(37)15-30(22)41-34(25-7-5-19(35)13-26(25)38)33(23)24(9-16)32-27(39)10-18(12-31(32)42-34)28-11-17-2-3-20(36)14-29(17)40-28/h2-7,9-15,23-24,33,35-39H,8H2,1H3/t23-,24-,33-,34+/m1/s1 |
InChI Key |
MJJWBJFYYRAYKU-FJPSCYHJSA-N |
SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |
Isomeric SMILES |
CC1=C[C@H]2[C@H]3[C@H](C1)C4=C(C=C(C=C4)O)O[C@]3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |
Canonical SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |
Synonyms |
albanol A mulberrofuran G |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of this compound and Related Compounds
Structural Analysis
This compound vs. Mulberrin: this compound has a larger molecular framework (C₃₄H₂₆O₈ vs. C₂₅H₂₂O₆) due to additional prenyl and aromatic groups. Mulberrin, in contrast, has a simpler flavonoid structure with fewer substituents, which may limit its bioactivity spectrum .
This compound vs. Morusin: Morusin (often confused with Mulberrochromene in nomenclature) shares a prenylated backbone but lacks the chromene ring system. This structural difference correlates with its distinct mechanism in inhibiting cancer cell proliferation .
This compound vs. Kuwanon B: Kuwanon B contains a unique Diels-Alder adduct formation, absent in this compound. This feature is critical for its antihypertensive effects via ACE inhibition .
Iso-mulbel-rochromene :
Pharmacological Activities
- Antioxidant Properties : this compound’s extended conjugation system allows efficient free radical scavenging, outperforming simpler analogs like Morin (C₁₅H₁₀O₇ ) in in vitro assays .
- Anticancer Potential: While this compound and Morusin both show cytotoxicity against cancer cells, Morusin’s chalcone-like structure enables stronger interactions with tubulin, disrupting mitosis .
- Bioavailability: The larger size of this compound may reduce oral bioavailability compared to Kuwanon B, which has intermediate polarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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